molecular formula C11H10F3N3O B11777741 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine

1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B11777741
M. Wt: 257.21 g/mol
InChI Key: MADWNEYPRDOTPL-UHFFFAOYSA-N
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Description

1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with amine or alcohol functionalities.

    Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds with biological macromolecules, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
  • 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamine
  • 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamine

Comparison: 1-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific ethanamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

1-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H10F3N3O/c1-6(15)10-16-9(17-18-10)7-4-2-3-5-8(7)11(12,13)14/h2-6H,15H2,1H3

InChI Key

MADWNEYPRDOTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2C(F)(F)F)N

Origin of Product

United States

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